(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid (cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660879
InChI: InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8-/m1/s1
SMILES: C1C(C1C(=O)O)C2=CN=CC=C2
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC13660879

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name (1R,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8-/m1/s1
Standard InChI Key RMVMPLYFCJXMCQ-HTQZYQBOSA-N
Isomeric SMILES C1[C@@H]([C@@H]1C(=O)O)C2=CN=CC=C2
SMILES C1C(C1C(=O)O)C2=CN=CC=C2
Canonical SMILES C1C(C1C(=O)O)C2=CN=CC=C2

Introduction

Key Findings

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid (CAS: 1201922-23-7) is a chiral cyclopropane derivative featuring a pyridine substituent at the 3-position. This compound has garnered attention in pharmaceutical and materials science research due to its unique stereochemical properties and versatility as a synthetic intermediate. With a molecular formula of C9H9NO2\text{C}_9\text{H}_9\text{NO}_2 and a molecular weight of 163.17 g/mol, it exhibits a predicted pKa of 4.35 and a density of 1.327 g/cm³ . Its synthesis typically involves stereocontrolled cyclopropanation or ring-opening reactions, with yields up to 64% under optimized conditions .

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is cis-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid, with the cis configuration confirmed via X-ray crystallography and NMR analyses . Key identifiers include:

  • SMILES: C1C(C1C(=O)O)C2=CN=CC=C2

  • InChIKey: RMVMPLYFCJXMCQ-UHFFFAOYSA-N

  • PubChem CID: 21901282

The cyclopropane ring’s strained geometry and the pyridine moiety’s electronic effects contribute to its reactivity and potential as a bioisostere in drug design .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of the cis isomer is achieved through stereoselective methods:

MethodReagents/ConditionsYieldKey Observations
Hydrolysis of N-methoxy-N-methylamide KOH, ethanol, 20°C, 16–24 h54–64%Acidic workup (pH 5–6) followed by recrystallization in ethyl acetate/methanol.
I(I)/I(III)-catalyzed fluorinative ring contraction HF source, Brønsted acid activation88%Enables 4 → 3 ring contraction with >20:1 cis:trans selectivity.
Suzuki coupling Pd catalysis, boronic acids64%Used for functionalization of preformed cyclopropane intermediates.

Stereochemical outcomes are influenced by catalyst choice and reaction thermodynamics. For instance, chiral Rh catalysts favor cis configurations due to steric hindrance during cyclopropanation .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Boiling Point349.7 ± 35.0 °C (Predicted)QSPR modeling
Density1.327 ± 0.06 g/cm³Computational estimation
pKa4.35 ± 0.20Potentiometric titration
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)Experimental observations

The compound’s low pKa suggests predominant deprotonation at physiological pH, enhancing its bioavailability in drug formulations .

Biological and Pharmaceutical Applications

Drug Discovery

(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid serves as a precursor for:

  • NAMPT inhibitors: Cyclopropyl amides derived from this compound show promise in cancer therapy by targeting nicotinamide phosphoribosyltransferase .

  • GPR88 agonists: Analogous structures (e.g., RTI-13951-33) exhibit brain-penetrant properties for neurological disorders .

Comparative Analysis with Structural Analogs

CompoundCASKey DifferencesApplications
1-(Pyridin-3-yl)cyclopropanecarboxylic acid610791-39-4Pyridine at C1 vs. C2Less steric hindrance; used in peptide mimetics .
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid731811-50-0Enantiomeric purityPreferred in asymmetric catalysis .

The cis configuration’s rigid geometry improves metabolic stability compared to trans isomers .

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